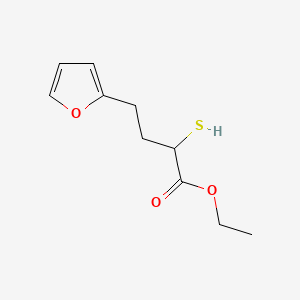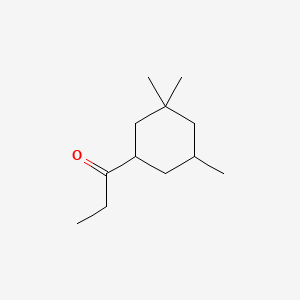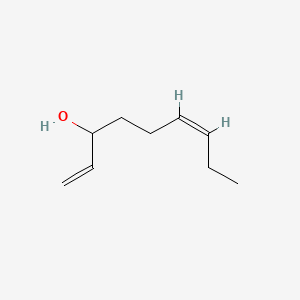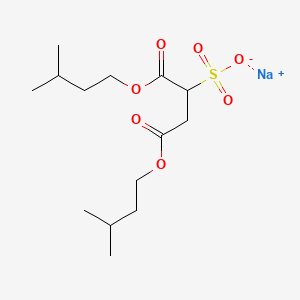
Sodium 1,4-diisopentyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-diisopentyl sulphonatosuccinate is a chemical compound with the molecular formula C14H25NaO7S. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in processes that require emulsification, dispersion, and wetting.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-diisopentyl sulphonatosuccinate typically involves the esterification of butanedioic acid with 3-methylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst such as sulfuric acid.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous monitoring and automation ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,4-diisopentyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Sodium 1,4-diisopentyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 1,4-diisopentyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in a variety of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.
Sodium sulfonate: A broader category of compounds with varying chain lengths and functional groups.
Uniqueness
Sodium 1,4-diisopentyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions at lower concentrations sets it apart from other similar compounds.
Propriétés
Numéro CAS |
27115-04-4 |
|---|---|
Formule moléculaire |
C14H25NaO7S |
Poids moléculaire |
360.40 g/mol |
Nom IUPAC |
sodium;1,4-bis(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-10(2)5-7-20-13(15)9-12(22(17,18)19)14(16)21-8-6-11(3)4;/h10-12H,5-9H2,1-4H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
DRSITYLXPCHIMO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


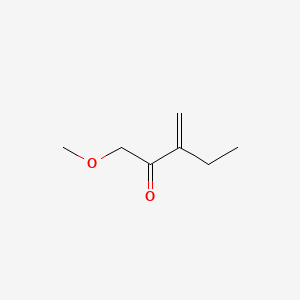
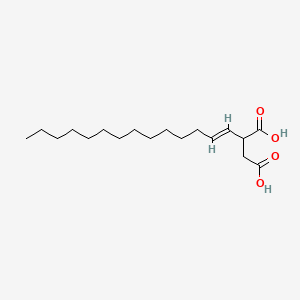
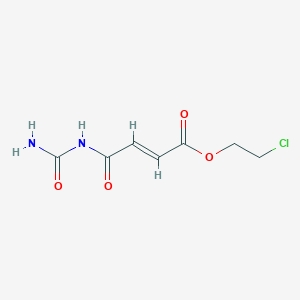


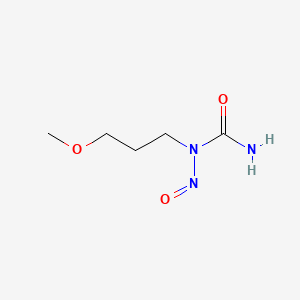
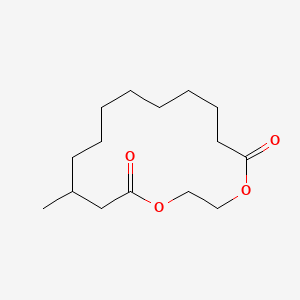
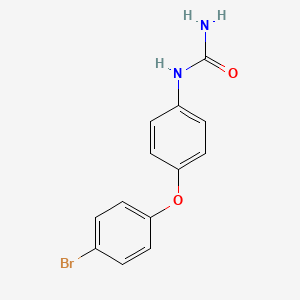
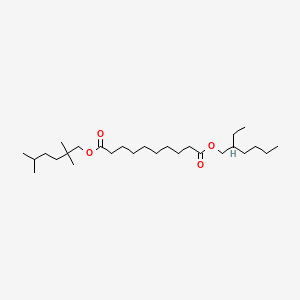
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
